molecular formula C8H7BrO3 B6157429 rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 2227815-56-5

rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6157429
CAS RN: 2227815-56-5
M. Wt: 231
InChI Key:
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Description

Rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans (also known as rac-BFCA, trans-2-bromocyclopropanecarboxylic acid, and trans-2-bromocyclopropylcarboxylic acid) is a cyclopropane-based compound that has been used in a variety of scientific research applications. Rac-BFCA is a versatile compound, with potential applications in a number of areas, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Rac-BFCA has a variety of potential scientific research applications, including the following:
1. Organic Synthesis: Rac-BFCA can be used as a building block in organic synthesis, as it can be easily converted into other cyclopropane derivatives.
2. Medicinal Chemistry: Rac-BFCA can be used as a starting material for the synthesis of a variety of biologically active compounds, including drugs and pharmaceuticals.
3. Biochemistry: Rac-BFCA can be used as a reagent in a number of biochemical reactions, including enzymatic reactions and protein modification.
4. Chemical Biology: Rac-BFCA can be used to study the properties of biological systems, such as proteins and enzymes.

Mechanism of Action

The mechanism of action of rac-BFCA is not fully understood, but it is believed to involve the formation of cyclopropane-based compounds that can interact with proteins and enzymes. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
Rac-BFCA has been shown to have a number of biochemical and physiological effects, including the following:
1. Antimicrobial Activity: Rac-BFCA has been shown to have antimicrobial activity against a number of bacterial and fungal species.
2. Anti-Cancer Activity: Rac-BFCA has been shown to have anti-cancer activity in a number of cell-based assays.
3. Immunomodulatory Activity: Rac-BFCA has been shown to have immunomodulatory activity in a number of cell-based assays.

Advantages and Limitations for Lab Experiments

Rac-BFCA has a number of advantages and limitations for lab experiments, including the following:
Advantages:
1. Rac-BFCA is relatively easy to synthesize and can be scaled up for large-scale production.
2. Rac-BFCA is relatively stable and can be stored for extended periods of time.
3. Rac-BFCA is relatively inexpensive and can be purchased from a variety of suppliers.
Limitations:
1. Rac-BFCA is a relatively new compound and its exact mechanism of action is still under investigation.
2. Rac-BFCA is a relatively reactive compound and can be difficult to handle in the lab.
3. Rac-BFCA is a relatively toxic compound and should be handled with caution.

Future Directions

The potential applications of rac-BFCA are still being explored, but some potential future directions include the following:
1. Development of new synthetic methods for the synthesis of rac-BFCA and related compounds.
2. Investigation of the mechanism of action of rac-BFCA and related compounds.
3. Development of new therapeutic agents based on rac-BFCA and related compounds.
4. Investigation of the biochemical and physiological effects of rac-BFCA and related compounds.
5. Development of new analytical methods for the detection and quantification of rac-BFCA and related compounds.
6. Investigation of the environmental fate and transport of rac-BFCA and related compounds.
7. Investigation of the potential toxicity of rac-BFCA and related compounds.
8. Investigation of the potential applications of rac-BFCA and related compounds in industrial processes.

Synthesis Methods

Rac-BFCA can be synthesized in a number of ways, including the following:
1. Oxidative Bromination of Cyclopropanol: Cyclopropanol can be oxidized with bromine to give rac-BFCA in good yields. This method is relatively simple and can be scaled up for large-scale production.
2. Grignard Reaction: A Grignard reaction can be used to synthesize rac-BFCA from bromo-cyclopropanecarboxylic acid. This method is also relatively simple and can be scaled up for large-scale production.
3. Ozonolysis: Ozonolysis of cyclopropene can be used to synthesize rac-BFCA in good yields. This method is more complicated than the other two methods, but it is still relatively straightforward and can be scaled up for large-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans involves the following steps: bromination, cyclopropanation, and carboxylation.", "Starting Materials": [ "Furan", "Bromine", "Cyclopropane", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Bromination of furan using bromine in the presence of a catalyst such as iron or aluminum bromide to obtain 5-bromofuran", "Cyclopropanation of 5-bromofuran with cyclopropane in the presence of a Lewis acid catalyst such as boron trifluoride etherate to obtain rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane", "Carboxylation of rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane using carbon dioxide in the presence of sodium hydride and a solvent such as diethyl ether to obtain rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans", "Conversion of rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans to its trans isomer using methanol and chloroacetic acid as a catalyst" ] }

CAS RN

2227815-56-5

Product Name

rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans

Molecular Formula

C8H7BrO3

Molecular Weight

231

Purity

95

Origin of Product

United States

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